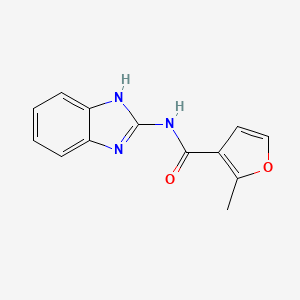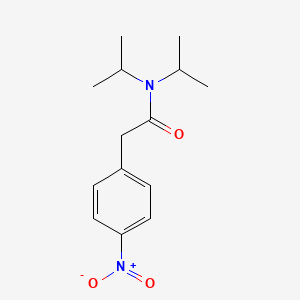
N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as CMMS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. CMMS belongs to the class of arylsulfonamides, which are widely used in the pharmaceutical industry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of CMMS involves its interaction with various biological targets such as enzymes, receptors, and ion channels. CMMS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance. CMMS also interacts with the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception and inflammation. Furthermore, CMMS has been shown to bind to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects
CMMS exhibits various biochemical and physiological effects depending on the target it interacts with. Inhibition of carbonic anhydrase by CMMS leads to a decrease in the production of bicarbonate ions, which can affect acid-base balance. Interaction with TRPV1 ion channel leads to a decrease in pain perception and inflammation. Binding to the sigma-1 receptor leads to an increase in calcium signaling and protein folding.
Vorteile Und Einschränkungen Für Laborexperimente
CMMS has several advantages for lab experiments such as its stability, solubility, and ease of synthesis. However, CMMS also has some limitations such as its potential toxicity and lack of selectivity for certain targets. Therefore, caution should be exercised when using CMMS in lab experiments, and appropriate controls should be used to ensure the validity of the results.
Zukünftige Richtungen
For the research on CMMS include the development of more selective analogs, investigation of its pharmacokinetics and pharmacodynamics, exploration of its potential therapeutic applications, and the development of novel drug delivery systems.
Synthesemethoden
The synthesis of CMMS involves the reaction of 2-chloroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields CMMS as a white solid with a melting point of 151-153°C. The purity of CMMS can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
CMMS has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. CMMS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CMMS also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, CMMS has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-10-7-8-13(19-2)14(9-10)20(17,18)16-12-6-4-3-5-11(12)15/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTSBSMREALZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-methoxy-5-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{4-[(2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5775354.png)

![methyl 4-({N-[(4-methylphenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B5775371.png)
![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B5775392.png)

![N-[4-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5775413.png)

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)